molecular formula C10H9BrO4 B15320525 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid

3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15320525
M. Wt: 273.08 g/mol
InChI Key: PWQPIWXQBUTVCD-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenylpropanoic acid, featuring a bromine atom and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 3-methoxyphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxyphenol: Shares the bromine and methoxy substituents but lacks the oxopropanoic acid moiety.

    3-Methoxyphenylacetic acid: Lacks the bromine atom but has a similar phenylacetic acid structure.

    4-Bromo-3,5-dimethylphenol: Contains additional methyl groups on the phenyl ring.

Uniqueness

3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid is unique due to the combination of the bromine atom, methoxy group, and oxopropanoic acid moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

PWQPIWXQBUTVCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)C(=O)O)Br

Origin of Product

United States

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